3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4BrFNO2S It is a derivative of benzene, substituted with amino, bromo, fluoro, and sulfonyl fluoride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Fluorination: Introduction of a fluorine atom.
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction.
Coupling Reactions: Reagents like boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Research: Studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. The amino, bromo, and fluoro groups can influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-Amino-5-bromobenzene-1-sulfonyl fluoride: Lacks the fluorine substitution.
4-Fluorobenzyl bromide: Contains a benzyl bromide group instead of a sulfonyl fluoride group.
Uniqueness
3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H4BrF2NO2S |
---|---|
Molekulargewicht |
272.07 g/mol |
IUPAC-Name |
3-amino-5-bromo-4-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H,10H2 |
InChI-Schlüssel |
AUTPSXZMDFMGJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)F)Br)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.